molecular formula C8H16N2O3S B12214742 3-Amino-4-(morpholin-4-yl)-1lambda6-thiolane-1,1-dione

3-Amino-4-(morpholin-4-yl)-1lambda6-thiolane-1,1-dione

Cat. No.: B12214742
M. Wt: 220.29 g/mol
InChI Key: IAMRIJVUVDRDCC-UHFFFAOYSA-N
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Description

3-Amino-4-(morpholin-4-yl)-1lambda6-thiolane-1,1-dione is a complex organic compound that features a thiolane ring, an amino group, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(morpholin-4-yl)-1lambda6-thiolane-1,1-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(morpholin-4-yl)-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different thiolane derivatives.

    Substitution: The amino and morpholine groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

3-Amino-4-(morpholin-4-yl)-1lambda6-thiolane-1,1-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Amino-4-(morpholin-4-yl)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-(morpholin-4-yl)benzoic acid: Similar in structure but with a benzoic acid moiety instead of a thiolane ring.

    2-Amino-4-morpholino-s-triazine: Contains a triazine ring and is used for its antitumor properties.

Uniqueness

3-Amino-4-(morpholin-4-yl)-1lambda6-thiolane-1,1-dione is unique due to its thiolane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C8H16N2O3S

Molecular Weight

220.29 g/mol

IUPAC Name

4-morpholin-4-yl-1,1-dioxothiolan-3-amine

InChI

InChI=1S/C8H16N2O3S/c9-7-5-14(11,12)6-8(7)10-1-3-13-4-2-10/h7-8H,1-6,9H2

InChI Key

IAMRIJVUVDRDCC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2CS(=O)(=O)CC2N

Origin of Product

United States

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